molecular formula C12H20N4O B11809173 N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine

N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine

Cat. No.: B11809173
M. Wt: 236.31 g/mol
InChI Key: SHLRHYGLMKYDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine is a pyrimidine-derived compound featuring a morpholine substituent at the 2-position of the pyrimidine ring and a propan-2-amine group linked via a methyl bridge at the 5-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and influence pharmacokinetic properties due to its polar nature .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C12H20N4O/c1-10(2)13-7-11-8-14-12(15-9-11)16-3-5-17-6-4-16/h8-10,13H,3-7H2,1-2H3

InChI Key

SHLRHYGLMKYDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine typically involves the reaction of 2-morpholinopyrimidine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Kinase Inhibition

N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine has shown promising results as a selective inhibitor of certain protein kinases. Kinases are enzymes that play vital roles in cell signaling, and their dysregulation is often implicated in cancer and other diseases. Preliminary studies indicate that this compound can modulate kinase activity, making it a candidate for drug development targeting malignancies where kinase inhibition is beneficial.

Drug Development for Cancer Treatment

The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in oncology. Research has indicated that compounds with similar structures can effectively reduce tumor growth in various cancer models. For instance, studies involving related morpholine derivatives have demonstrated their efficacy in inhibiting cellular proliferation and inducing apoptosis in cancer cells .

Interaction Studies

To understand the mechanism of action of this compound, interaction studies are critical. These studies typically utilize techniques such as surface plasmon resonance (SPR) and molecular docking simulations to assess binding affinity and specificity towards target kinases. Such analyses help elucidate the pharmacological properties of the compound and optimize its therapeutic potential .

Case Studies on Biological Efficacy

Several case studies have highlighted the biological activity of this compound:

Study Focus Findings
Anti-cancer ActivityDemonstrated inhibition of tumor growth in xenograft models through apoptosis induction .
Kinase InhibitionSelective inhibition of ERK5 kinase activity, leading to reduced cellular proliferation .
Pharmacokinetic OptimizationIdentified analogues with improved oral bioavailability while maintaining potency against targeted kinases .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-morpholinopyrimidine derivatives with alkylating agents under basic conditions. For example:

  • Deprotonation of a morpholine derivative using n-BuLi.
  • Alkylation with an electrophile like dimethylformamide (DMF) to yield the desired product.

These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential clinical applications.

Mechanism of Action

The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine and Analogs
Compound Name Molecular Formula Pyrimidine Substituents Amine Group Key Properties/Applications References
This compound C₁₂H₂₀N₄O 2-Morpholino, 5-(methyl-propan-2-amine) Propan-2-amine Hypothesized solubility enhancement Inferred
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine C₁₂H₂₀N₄ 2-Pyrrolidinyl Propan-2-amine Higher lipophilicity vs. morpholine
N-(bis(2-methoxy-5-methylphenyl)methyl)propan-2-amine C₂₀H₂₈N₂O₂ Non-pyrimidine; bis-aryl substituents Propan-2-amine Catalyst in phosphine synthesis
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 2-Phenyl, 4-(fluorophenyl), 5-aryl Aryl-substituted amine Antimicrobial activity
Key Observations :

Morpholine vs. Pyrrolidine Substituents :

  • The morpholine group in the target compound introduces an oxygen atom, enhancing polarity and aqueous solubility compared to the pyrrolidine analog (C₁₂H₂₀N₄) . Pyrrolidine, a five-membered nitrogen ring, increases lipophilicity, which may improve membrane permeability but reduce solubility.
  • Morpholine’s electron-rich oxygen could influence binding interactions in biological targets (e.g., kinases or receptors) compared to pyrrolidine’s purely nitrogen-based heterocycle.

Amine Group Variations: The propan-2-amine group in the target compound contrasts with aryl-substituted amines in analogs like the fluorophenyl-methoxyphenyl derivative (C₂₆H₂₄FN₅O).

Synthetic Routes: Propan-2-amine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, N-(bis-aryl)propan-2-amine analogs were prepared using NaB(CN)H₃ or TiCl₄ catalysts, yielding high-purity products (82% and 62% yields, respectively) . The morpholinopyrimidine scaffold may require stepwise assembly: (i) pyrimidine ring formation, (ii) morpholine introduction via nucleophilic substitution, and (iii) propan-2-amine coupling.

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) HPLC Purity (%) LogP (Predicted) Biological Activity
This compound Not reported 1.2 (estimated) Not reported
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 98–99 99 3.5 Kinase inhibition (implied)
N-(bis(5-isopropyl-2-methoxyphenyl)methyl)propan-2-amine Not reported >95 4.8 Intermediate in ligand synthesis
Key Findings :
  • The morpholinosulfonyl-containing analog (Table 2) exhibits a higher melting point (98–99°C) and logP (3.5), suggesting enhanced crystallinity and lipophilicity due to the sulfonyl group .

Crystallographic and Interaction Analysis

  • The fluorophenyl-methoxyphenyl pyrimidine analog (C₂₆H₂₄FN₅O) forms intramolecular N–H⋯N hydrogen bonds, stabilizing a six-membered ring conformation. Its crystal packing involves weak C–H⋯O and C–H⋯π interactions, which are critical for solid-state stability .

Biological Activity

N-((2-Morpholinopyrimidin-5-yl)methyl)propan-2-amine, also known as 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety attached to a propan-1-amine backbone. Its molecular formula is C_{12}H_{18}N_4O, with a molecular weight of 250.34 g/mol. The presence of the morpholine ring enhances the compound's biological activity, making it a candidate for further investigation in drug development.

Preliminary studies suggest that this compound acts primarily as an inhibitor of specific protein kinases. The structural features allow it to interact with various biological targets, influencing pathways involved in cell proliferation and survival, particularly in cancer contexts where kinase inhibition is beneficial .

Inhibition of Kinase Activity

The compound has shown promising results as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is implicated in cellular processes such as proliferation, migration, survival, and angiogenesis. Inhibition of ERK5 may provide therapeutic benefits in cancer treatment .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant antiproliferative activity against human cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). These studies utilized the MTT assay to quantify cell viability .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Methyl-N-(4-morpholinobutyl)propan-1-amineC_{14}H_{22}N_4OLonger alkyl chain; potential for different biological activity
N-Methyl-N-(propan-2-yl)propan-1-amineC_{8}H_{19}NSimpler structure; less complex interactions
3-(4-Methylpiperazin-1-yl)propan-1-amineC_{11}H_{18}N_2Contains piperazine; different pharmacological profile

The unique morpholinopyrimidine substitution enhances selectivity as an inhibitor compared to other similar compounds that may not exhibit the same level of specificity or efficacy against targeted kinases.

Pharmacokinetics and Bioavailability

Research indicates that compounds similar to this compound often face challenges related to oral bioavailability. Optimization studies are crucial for improving pharmacokinetic properties while maintaining potency against targets like ERK5 .

Case Studies

Several case studies have explored the efficacy of N-(morpholinopyrimidine) derivatives in preclinical settings:

  • Study on ERK5 Inhibition : A study detailed the optimization of pyrrole carboxamide inhibitors leading to nanomolar ERK5 inhibitors that incorporated morpholine derivatives. These modifications aimed to enhance potency while addressing bioavailability issues .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxicity of various morpholine-containing compounds against HepG2 liver cancer cells, demonstrating that modifications to the morpholine structure could significantly impact metabolic stability and overall efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.